Trisodium phosphate

Description

Properties

IUPAC Name |

trisodium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFMWSXOAZQYPI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

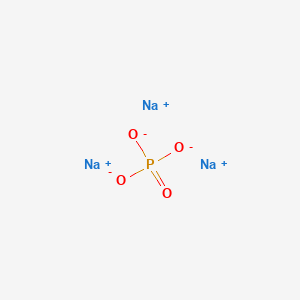

[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3PO4, Na3O4P | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | trisodium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trisodium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Sodium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-89-0 (dodecahydrate), 7632-05-5 (Parent) | |

| Record name | Trisodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, sodium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2035223 | |

| Record name | Trisodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.941 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White odourless crystals, granules or crystalline powder, Colorless to white solid; [ICSC] White odorless powder; [MSDSonline], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | Phosphoric acid, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Trisodium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely soluble in water. Insoluble in ethanol, Colorless or white crystals. When rapidly heated melts at about 75 °C. Does not lose the last mol of water even on moderate ignition. Specific gravity 1.6. Soluble in 3.5 parts water, 1 part boiling water; insol in alcohol. /Dodecahydrate/, 14.5 g/100 g water at 25 °C, 25.8 g sol in 100 g water at 20 °C, Qualitative solubility: soluble in water, Solubility in water, g/l at 20 °C: 121 (good) | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cu cm, Relative density (water = 1): 2.5 | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals | |

CAS No. |

7601-54-9, 65185-91-3, 68130-75-6, 96337-98-3 | |

| Record name | Trisodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, sodium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, C14-18 and C16-18-unsatd. alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, C14-18 and C16-18-unsatd. alkyl esters, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium trihydrogen bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHATE, TRIBASIC, ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX01TZO3QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1583 °C | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Trisodium Phosphate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of trisodium phosphate (Na₃PO₄), a widely used inorganic compound in research, pharmaceutical development, and various industrial processes. This document details laboratory-scale synthesis protocols, comprehensive characterization methodologies, and the relevant physiological context for its use in drug formulations.

Introduction to this compound (TSP)

This compound, also known as sodium phosphate tribasic, is an inorganic salt with the chemical formula Na₃PO₄. It is a white, crystalline, or granular solid that is highly soluble in water, yielding a strongly alkaline solution.[1] In research and pharmaceutical settings, it is primarily utilized as a buffering agent, a sequestrant, an emulsifier, and a pH adjuster in various formulations.[2][3][4] It exists in anhydrous form (Na₃PO₄) and several hydrated forms, with this compound dodecahydrate (Na₃PO₄·12H₂O) being the most common.[1] Understanding its synthesis and characterization is crucial for ensuring the purity, quality, and performance of the final product in research and development.

Synthesis of this compound

The laboratory-scale synthesis of this compound is typically achieved through the neutralization of phosphoric acid with a sodium-based alkali, such as sodium hydroxide or sodium carbonate. The process involves a neutralization reaction followed by crystallization, filtration, and drying.

Synthesis Workflow

The general workflow for the synthesis and subsequent characterization of this compound is outlined below.

Caption: General workflow for this compound synthesis and characterization.

Experimental Protocol: Synthesis of this compound Dodecahydrate

This protocol describes the synthesis of this compound dodecahydrate from phosphoric acid and sodium hydroxide.

Materials:

-

85% Phosphoric acid (H₃PO₄)

-

50% (w/w) Sodium hydroxide (NaOH) solution

-

Deionized water

-

pH meter or pH indicator strips

Procedure:

-

Reaction Setup: In a glass beaker equipped with a magnetic stirrer, place a calculated amount of 85% phosphoric acid. Slowly add deionized water to dilute the acid.

-

Neutralization: While continuously stirring and monitoring the temperature (the reaction is exothermic), slowly add the 50% sodium hydroxide solution dropwise to the phosphoric acid solution.

-

pH Adjustment: Continue adding sodium hydroxide until the pH of the solution reaches approximately 12. Use a calibrated pH meter for accurate measurement. The overall reaction is: H₃PO₄ + 3NaOH → Na₃PO₄ + 3H₂O

-

Crystallization: Transfer the resulting solution to an evaporating dish and gently heat to reduce the volume and concentrate the solution. Avoid boiling. Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature. Crystals of this compound dodecahydrate will precipitate.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

-

Drying: Spread the crystals on a watch glass and allow them to air-dry or place them in a desiccator at room temperature. Do not heat at high temperatures, as this will remove the water of hydration.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. The following sections detail the key analytical techniques and their corresponding protocols.

Logical Relationship of Characterization Techniques

The following diagram illustrates the properties of this compound that are elucidated by specific analytical methods.

References

The Core Antimicrobial Mechanism of Trisodium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trisodium phosphate (TSP), a widely utilized antimicrobial agent in the food industry, exerts its primary bactericidal effects through the generation of a highly alkaline environment. This technical guide delineates the core mechanisms of action by which TSP inactivates microorganisms, with a particular focus on its impact on bacterial cell structures. The information presented herein is a synthesis of peer-reviewed scientific literature, intended to provide an in-depth understanding for research, scientific, and drug development applications. The guide details the disruption of cellular membranes, subsequent leakage of intracellular components, and the comparative efficacy against different bacterial types. Quantitative data from various studies are summarized, and key experimental protocols are outlined to facilitate reproducible research.

Primary Mechanism of Action: The Role of High pH

The antimicrobial activity of this compound is fundamentally linked to its ability to create a solution with a high pH, typically ranging from 10 to 12.[1][2][3] This alkaline condition is the principal driver of its bactericidal properties. Studies have demonstrated that when TSP solutions are neutralized to a pH of 7.0, their antimicrobial efficacy is negated, underscoring the critical role of alkalinity.[1][4] The high pH environment subjects bacteria to severe alkaline stress, leading to a cascade of disruptive events at the cellular level.

The proposed modes of action for TSP can be summarized as follows:

-

Exposure to High pH: This directly impacts the integrity of crucial cell membrane components.

-

Metal Ion Sequestration: TSP can chelate metal ions, which may enhance the detachment of bacteria from surfaces.

-

Surfactant and Fat Removal: It acts as a detergent, removing protective fat layers from surfaces and facilitating the physical removal of bacteria.

Disruption of Bacterial Cell Membranes

A primary target of the alkaline environment created by TSP is the bacterial cell membrane. This is particularly pronounced in Gram-negative bacteria, such as Salmonella and Escherichia coli.

-

Outer and Cytoplasmic Membrane Damage: Electron microscopy studies have revealed significant morphological changes in bacteria treated with TSP. These include a disfigured and wrinkled cell surface, indicating damage to both the outer and cytoplasmic membranes. This damage is dependent on the concentration of TSP and the resulting pH.

-

Increased Permeability: The disruption of the membrane integrity leads to increased permeability. This allows for the uncontrolled passage of substances into and out of the cell, disrupting cellular homeostasis.

Leakage of Intracellular Components

The compromised state of the cell membrane results in the leakage of vital intracellular contents, leading to cell death.

-

Release of DNA, RNA, and Proteins: Assays measuring the absorbance of treated cell filtrates at 260 nm have shown a significant release of nucleic acids (DNA and RNA). Furthermore, the presence of proteins and lipopolysaccharides in the extracellular medium has been confirmed through techniques like agarose gel electrophoresis and Bradford assays.

The following diagram illustrates the logical flow of TSP's primary antimicrobial mechanism.

Caption: Core mechanism of this compound antimicrobial action.

Efficacy Against Different Bacterial Types

This compound exhibits differential efficacy against various types of bacteria.

-

Gram-Negative Bacteria: TSP is notably effective against Gram-negative bacteria like Salmonella enterica, Escherichia coli, and Campylobacter jejuni. The outer membrane of Gram-negative bacteria is a key target of the alkaline pH.

-

Gram-Positive Bacteria: Gram-positive bacteria, such as Listeria monocytogenes, have shown greater resistance to TSP treatment in some studies. However, other research indicates that phosphates, in general, can inhibit the growth of most Gram-positive bacteria. The thicker peptidoglycan layer in Gram-positive bacteria may offer some protection against the alkaline environment.

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the quantitative data on the reduction of various bacterial populations by TSP treatment as reported in the cited literature.

Table 1: Reduction of Bacterial Populations on Poultry

| Bacterial Species | TSP Concentration (%) | Treatment Time | Log Reduction (CFU/g or CFU/carcass) | Reference |

| Salmonella spp. | 10 or 50°C | N/A | 1.6 to 1.8 log units/carcass | |

| S. Typhimurium | 10 | 15 s | 93.45% reduction | |

| Aerobic Plate Count | 10 | N/A | 0.48 log₁₀ CFU/g (initial) | |

| Enterobacteriaceae | 10 | N/A | 0.91 log₁₀ CFU/g (initial) | |

| Salmonella Enteritidis | 12 | 15 min | Significant reductions | |

| Listeria monocytogenes | 12 | 15 min | Significant reductions | |

| Pathogenic Bacteria (Gram-positive & Gram-negative) | 12 | 15 min | 0.28 to 2.41 log CFU/g |

Table 2: Reduction of Bacterial Populations on Beef

| Bacterial Species | TSP Concentration (%) | Temperature (°C) | Log Reduction (log₁₀ cycles) | Tissue Type | Reference |

| Salmonella Typhimurium | 8-12 | 55 | 0.8–1.2 | N/A | |

| L. monocytogenes | 8-12 | 55 | 0.8–1.2 | N/A | |

| E. coli O157:H7 | 8-12 | 55 | 0.8–1.2 | N/A | |

| Gram-negative pathogens | 8, 10, 12 | 25, 40, 55 | 1 to 1.5 | Lean | |

| L. monocytogenes | 8, 10, 12 | 25, 40, 55 | Less than Gram-negatives | Lean | |

| Gram-negative pathogens | 8, 10, 12 | 25, 40, 55 | 2 to 2.5 | Adipose | |

| Gram-positive pathogens | 8, 10, 12 | 25, 40, 55 | 1 to 1.5 | Adipose |

Table 3: Effect of TSP on Salmonella enterica Serovar Enteritidis Viability

| TSP Concentration (%) | Equivalent pH | D-value (min) | Reference |

| 1.5 | 10.0 | 36.90 | |

| 2.0 | 10.5 | 15.17 | |

| 2.5 | 11.0 | 6.27 | |

| 1.5, 2.0, 2.5 (pH adjusted to 7.0) | 7.0 | No loss in viability |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the antimicrobial action of TSP.

Bacterial Strains and Culture Conditions

-

Bacterial Strains: Salmonella enterica serovar Enteritidis (ATCC 4931) is a commonly used strain for studying the effects of TSP. Other relevant strains include Listeria monocytogenes, Escherichia coli O157:H7, and various spoilage bacteria like Pseudomonas fluorescens.

-

Culture Preparation: Bacteria are typically grown in a suitable broth medium, such as Tryptic Soy Broth (TSB), to a specific growth phase (e.g., mid-logarithmic or stationary phase). The cells are then harvested by centrifugation, washed with a buffer (e.g., phosphate-buffered saline), and resuspended to a desired cell density for the experiments.

TSP Treatment Protocol

-

Preparation of TSP Solutions: this compound solutions are prepared at various concentrations (e.g., 1.5%, 2.0%, 2.5% wt/vol) in a suitable medium like TSB or sterile distilled water. The pH of these solutions is measured and recorded.

-

Control Solutions: Two sets of controls are essential:

-

An alkaline pH control using a different base (e.g., NaOH) to match the pH of the TSP solutions. This helps to isolate the effect of high pH from other potential effects of the phosphate ions.

-

A pH-neutralized TSP control, where the pH of the TSP solution is adjusted to 7.0 using an acid (e.g., HCl). This confirms that the antimicrobial activity is pH-dependent.

-

-

Exposure: Bacterial suspensions are mixed with the TSP and control solutions and incubated for specific time intervals (e.g., 0 to 60 minutes) at a controlled temperature.

The following diagram illustrates a general experimental workflow for evaluating TSP's antimicrobial activity.

Caption: A generalized experimental workflow for TSP antimicrobial testing.

Assessment of Cell Viability and Membrane Integrity

-

Cell Viability: The number of viable cells after treatment is typically determined by plating serial dilutions of the bacterial suspension onto a non-selective agar medium (e.g., Tryptic Soy Agar) and counting the colony-forming units (CFU) after incubation.

-

Membrane Integrity: This can be assessed using fluorescent dyes that differentiate between cells with intact and compromised membranes (e.g., LIVE/DEAD BacLight Bacterial Viability Kits).

Quantification of Cellular Leakage

-

Nucleic Acid Release: After treatment, the bacterial suspension is centrifuged, and the supernatant is collected. The absorbance of the supernatant at 260 nm is measured to quantify the amount of leaked nucleic acids.

-

Protein Release: The protein content in the supernatant can be quantified using methods like the Bradford assay.

-

Lipopolysaccharide (LPS) Release: For Gram-negative bacteria, the release of LPS can be detected and quantified using specific assays or gel electrophoresis.

Morphological Examination

-

Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the ultrastructural changes in bacterial cells after TSP treatment, providing direct evidence of membrane damage.

Conclusion

The antimicrobial action of this compound is a direct consequence of the high pH it generates in solution. This alkaline environment leads to the disruption of bacterial cell membranes, causing the leakage of essential intracellular components and ultimately resulting in cell death. While highly effective against a range of bacteria, particularly Gram-negative pathogens, its efficacy can vary depending on the bacterial species and the food matrix. The information and protocols presented in this guide provide a comprehensive technical overview for professionals engaged in antimicrobial research and development.

References

- 1. High pH during this compound Treatment Causes Membrane Damage and Destruction of Salmonella enterica Serovar Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound and Sodium Chloride Dipping on the Microbial Quality and Shelf Life of Refrigerated Tray-packaged Chicken Breasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Viticulture and Enology [wineserver.ucdavis.edu]

- 4. High pH during this compound treatment causes membrane damage and destruction of Salmonella enterica serovar enteritidis - PubMed [pubmed.ncbi.nlm.nih.gov]

Trisodium phosphate chemical properties and reactivity profile

An In-depth Technical Guide to the Chemical Properties and Reactivity Profile of Trisodium Phosphate

Abstract

This compound (TSP), with the chemical formula Na₃PO₄, is an inorganic salt of phosphoric acid.[1][2][3] It is a white, crystalline, or granular solid that is highly soluble in water, producing a strongly alkaline solution.[1][2] This whitepaper provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity profile, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development and other technical fields who require a detailed understanding of this versatile compound.

Chemical and Physical Properties

This compound is commercially available in anhydrous form (Na₃PO₄) and various hydrated forms, most commonly as the dodecahydrate (Na₃PO₄ · 12H₂O). The properties of these forms differ significantly, particularly their melting points and densities.

Physical Properties

The key physical properties of anhydrous and dodecahydrate this compound are summarized in the table below.

| Property | Anhydrous this compound (Na₃PO₄) | This compound Dodecahydrate (Na₃PO₄ · 12H₂O) |

| Molar Mass | 163.94 g/mol | 380.13 g/mol |

| Appearance | White, granular or crystalline solid | White or colorless hexagonal crystals |

| Melting Point | 1,583 °C (decomposes) | 73.4–77 °C |

| Boiling Point | Not applicable | 100 °C (decomposes, loses water) |

| Density | 2.536 g/cm³ (at 17.5 °C) | 1.62 g/cm³ (at 20 °C) |

| Odor | Odorless | Odorless |

Solubility

This compound is highly soluble in water and insoluble in ethanol. Its solubility in water increases with temperature.

| Temperature (°C) | Solubility of Anhydrous TSP ( g/100 mL) | Solubility of Dodecahydrate TSP ( g/100 mL) |

| 0 | 5.4 | - |

| 20 | 12 | 28.3 |

| 25 | 14.5 | - |

| 40 | 23.3 | - |

| 100 | 94.6 | - |

pH and Alkalinity

Aqueous solutions of this compound are strongly alkaline due to the hydrolysis of the phosphate ion. The pH of a 1% solution is typically between 11.5 and 12.5. This high alkalinity is responsible for many of its applications, such as in cleaning agents where it saponifies grease and oils.

Reactivity Profile

This compound is a stable compound under normal conditions but exhibits significant reactivity under specific circumstances.

Hydrolysis

In an aqueous solution, this compound hydrolyzes to form disodium hydrogen phosphate and sodium hydroxide, which accounts for the solution's strong alkalinity.

Caption: Hydrolysis of this compound in Water.

Neutralization with Acids

As a strong base, this compound reacts vigorously with acids in an exothermic reaction to form disodium hydrogen phosphate, then monosodium hydrogen phosphate, and finally phosphoric acid.

Caption: Stepwise Neutralization of this compound.

Water Softening

This compound is an effective water softener. It reacts with soluble calcium and magnesium salts, which are responsible for water hardness, to form insoluble precipitates of calcium phosphate and magnesium phosphate. These precipitates can then be removed.

Caption: Water Softening via Precipitation of Hardness Ions.

Reactivity with Metals

In the presence of water, this compound solutions can be corrosive to some metals, such as aluminum and zinc. However, it is also used as a rust inhibitor and for cleaning and preparing metal surfaces for painting. As a flux, it is used in hard soldering of medical-grade copper plumbing, where it dissolves copper oxides at brazing temperatures.

Thermal Decomposition

Upon heating, this compound decomposes and can produce toxic and corrosive fumes, including phosphorus oxides. The dodecahydrate form begins to lose its water of crystallization at temperatures around 75°C.

Synthesis and Production

This compound is produced commercially through the neutralization of phosphoric acid with a sodium base, typically sodium carbonate (soda ash) and sodium hydroxide (caustic soda). The process generally involves two steps.

Caption: Two-Step Synthesis of this compound.

Experimental Protocols

Assay of this compound (Potentiometric Titration)

This protocol is adapted from methods described by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and other analytical chemistry resources. It determines the purity of a this compound sample.

Methodology:

-

Preparation: Accurately weigh a quantity of the sample equivalent to approximately 5.5 g of anhydrous Na₃PO₄.

-

Dissolution: Dissolve the sample in 40 mL of deionized water in a 400-mL beaker. Add 100.0 mL of 1 N hydrochloric acid and stir until the sample is fully dissolved.

-

CO₂ Expulsion: Pass a stream of carbon dioxide-free air through the solution for 30 minutes to expel any dissolved CO₂.

-

First Titration: Immerse the electrodes of a calibrated pH meter into the solution. Titrate the excess hydrochloric acid with 1 N sodium hydroxide until the first inflection point is reached, at approximately pH 4. Record the volume (A) of 1 N NaOH consumed.

-

Second Titration: Continue the titration with 1 N sodium hydroxide until the second inflection point is reached, at approximately pH 8.8. Record the total volume of 1 N NaOH consumed from the start. Calculate the volume (B) of 1 N NaOH consumed between the first and second inflection points.

-

Calculation:

-

If the volume of HCl consumed (proportional to A) is greater than or equal to twice the volume of NaOH for the second titration (B), then each mL of volume B is equivalent to 163.9 mg of Na₃PO₄.

-

If A is less than 2B, then each mL of (A - B) is equivalent to 163.9 mg of Na₃PO₄.

-

Caption: Experimental Workflow for Potentiometric Titration of TSP.

Determination of Insoluble Substances

This protocol provides a method for quantifying insoluble impurities in a this compound sample.

Methodology:

-

Dissolution: Dissolve a sample portion equivalent to 10.0 g of anhydrous this compound in 100 mL of hot water.

-

Filtration: Filter the solution through a tared filtering crucible.

-

Washing: Wash the insoluble residue collected in the crucible with hot water.

-

Drying: Dry the crucible and residue at 105°C for 2 hours.

-

Weighing: Cool the crucible in a desiccator and weigh it. The difference between the final and initial (tared) weight of the crucible is the mass of the insoluble substances.

Safety and Handling

This compound is a strong irritant. Contact with skin, eyes, and the respiratory tract should be avoided. Ingestion can cause burns to the mouth, throat, and stomach. When handling this compound powder or solutions, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if dust is present, should be worn. It should be stored in a cool, dry, well-ventilated place away from acids and reactive metals.

References

An In-depth Technical Guide to Anhydrous vs. Dodecahydrate Trisodium Phosphate in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Trisodium phosphate (TSP), an inorganic compound with the formula Na₃PO₄, is a versatile and widely used reagent in various scientific and industrial applications.[1][2] It is commercially available in two common forms: anhydrous (Na₃PO₄) and dodecahydrate (Na₃PO₄·12H₂O).[1][3][4] The primary distinction between these forms is the presence of twelve water molecules of hydration in the dodecahydrate salt. This seemingly simple difference has profound implications for their respective physicochemical properties and, consequently, their applications in laboratory settings.

This technical guide provides a comprehensive comparison of anhydrous and dodecahydrate this compound, offering insights into their properties, experimental applications, and best practices for their use.

Physicochemical Properties: A Comparative Analysis

The choice between anhydrous and dodecahydrate TSP often hinges on the specific requirements of an experiment. The water of hydration in the dodecahydrate form significantly alters its molecular weight, density, and solubility.

| Property | Anhydrous this compound | Dodecahydrate this compound |

| Chemical Formula | Na₃PO₄ | Na₃PO₄·12H₂O |

| Molar Mass | 163.94 g/mol | 380.12 g/mol |

| Appearance | White, granular or crystalline solid | White or colorless crystalline solid |

| Density | 2.536 g/cm³ (at 17.5 °C) | 1.62 g/cm³ (at 20 °C) |

| Melting Point | 1,583 °C (decomposes) | ~73.4 °C |

| Hygroscopicity | Highly hygroscopic; readily absorbs moisture from the air. | Stable under normal conditions. |

| Solubility in Water | 12 g/100 mL at 20 °C | 28.3 g/100 mL at 20 °C |

| pH of 1% Solution | ~12 | ~11.5 - 12.5 |

Implications for Laboratory Use

The differences in physicochemical properties directly impact the handling, storage, and application of each form in the laboratory.

2.1. Molarity and Concentration Calculations

A critical consideration when preparing solutions is the substantial difference in molar mass. To prepare a solution of a specific molarity, a significantly greater mass of the dodecahydrate form is required compared to the anhydrous form. Failure to account for the water of hydration is a common source of error in experimental procedures.

2.2. Handling and Storage

Anhydrous TSP is highly hygroscopic and must be stored in a dry, well-closed container to prevent it from absorbing atmospheric moisture. This property can also make accurate weighing challenging in humid environments. Dodecahydrate TSP is more stable in this regard, making it easier to handle and store under standard laboratory conditions.

2.3. Solubility and Dissolution Rate

While both forms are highly soluble in water, the dodecahydrate form exhibits higher solubility at room temperature. The dissolution process itself can also differ, with the anhydrous form potentially reacting more vigorously with water and liberating heat.

Key Laboratory Applications and Experimental Protocols

This compound is valued in the lab for its strong alkalinity, buffering capacity, and ability to act as a cleaning agent and emulsifier.

3.1. Buffer Preparation

TSP is a component of some buffer systems, particularly those requiring a high pH. Its ability to maintain a stable alkaline environment is crucial in many biochemical and molecular biology applications.

Experimental Protocol: Preparation of a 0.1 M this compound Buffer (pH ~12)

Objective: To prepare 1 L of a 0.1 M this compound buffer solution using both the anhydrous and dodecahydrate forms for comparison.

Materials:

-

Anhydrous this compound (Na₃PO₄)

-

This compound dodecahydrate (Na₃PO₄·12H₂O)

-

Deionized water

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

Methodology:

Part A: Using Anhydrous this compound

-

Calculate the required mass:

-

Molar mass of Na₃PO₄ = 163.94 g/mol

-

Mass = 0.1 mol/L * 1 L * 163.94 g/mol = 16.39 g

-

-

Accurately weigh 16.39 g of anhydrous this compound.

-

Add the powder to a 1 L volumetric flask containing approximately 800 mL of deionized water.

-

Stir the solution until the solid is completely dissolved.

-

Bring the final volume to 1 L with deionized water.

-

Measure and record the pH of the final solution.

Part B: Using this compound Dodecahydrate

-

Calculate the required mass:

-

Molar mass of Na₃PO₄·12H₂O = 380.12 g/mol

-

Mass = 0.1 mol/L * 1 L * 380.12 g/mol = 38.01 g

-

-

Accurately weigh 38.01 g of this compound dodecahydrate.

-

Follow steps 3-6 from Part A.

Expected Results: Both solutions will have a concentration of 0.1 M with respect to the phosphate ion and will exhibit a pH in the range of 11.5-12.5. This protocol highlights the significant mass difference required to achieve the same molar concentration.

3.2. Cleaning and Degreasing of Laboratory Equipment

The high alkalinity of TSP solutions makes them excellent for cleaning and degreasing laboratory glassware and equipment. The phosphate ions saponify fats and oils, rendering them water-soluble.

3.3. Drug Development and Formulation

In the pharmaceutical industry, this compound serves as an excipient, acting as an emulsifier, thickening agent, and pH adjuster in various formulations. Pharmaceutical-grade TSP, which has stringent purity requirements, is used in these applications.

Visualization of Key Concepts

Diagram 1: Hydration of Anhydrous this compound

References

Solubility and pH characteristics of trisodium phosphate solutions

An In-depth Technical Guide to the Solubility and pH Characteristics of Trisodium Phosphate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (TSP), focusing on its solubility in aqueous and organic media, and the pH characteristics of its aqueous solutions. This document is intended to serve as a practical resource, offering detailed data, experimental protocols, and visual representations of the underlying chemical principles.

Introduction to this compound (TSP)

This compound, with the chemical formula Na₃PO₄, is an inorganic salt of phosphoric acid.[1][2] It is commercially available in various hydrated forms, most commonly as anhydrous TSP (Na₃PO₄) and this compound dodecahydrate (Na₃PO₄·12H₂O).[1][2] It presents as a white, granular, or crystalline solid.[1] A key characteristic of TSP is its high solubility in water, where it forms a strongly alkaline solution. This property makes it a versatile compound used as a cleaning agent, food additive, emulsifier, buffer, and sequestrant.

Solubility Characteristics

The solubility of this compound is highly dependent on the temperature of the solvent and the specific form of the salt (anhydrous vs. hydrated).

Solubility in Water

This compound is highly soluble in water. The solubility increases significantly with temperature. Quantitative data for both anhydrous and dodecahydrate forms are summarized below.

Table 1: Solubility of Anhydrous this compound (Na₃PO₄) in Water

| Temperature (°C) | Solubility (g / 100 mL) |

|---|---|

| 0 | 5.4 |

| 20 | 12.0 |

| 25 | 14.5 |

| 40 | 23.3 |

| 100 | 94.6 |

Table 2: Solubility of this compound Dodecahydrate (Na₃PO₄·12H₂O) in Water

| Temperature (°C) | Solubility (g / 100 mL) |

|---|

| 20 | 28.3 |

Solubility in Organic Solvents

This compound is generally considered insoluble in organic solvents. Specifically, it is insoluble in ethanol and carbon disulfide.

pH Characteristics of Aqueous Solutions

When dissolved in water, this compound undergoes hydrolysis, producing a strongly alkaline solution. This is due to the reaction of the phosphate ion (PO₄³⁻), a conjugate base of the weak acid hydrogen phosphate (HPO₄²⁻), with water to produce hydroxide ions (OH⁻).

The dissociation and subsequent hydrolysis of TSP in water can be represented by the following reactions:

-

Dissociation: Na₃PO₄(s) → 3Na⁺(aq) + PO₄³⁻(aq)

-

Hydrolysis: PO₄³⁻(aq) + H₂O(l) ⇌ HPO₄²⁻(aq) + OH⁻(aq)

The generation of hydroxide ions results in the basic nature of the solution.

Caption: Dissociation and hydrolysis pathway of this compound in water leading to an alkaline solution.

The pH of a TSP solution is dependent on its concentration.

Table 3: pH of this compound Solutions at Various Concentrations

| Concentration | pH Value |

|---|---|

| 0.1 M | 11.5 |

| 0.5% (w/v) | 12.10 |

| 1.0% (w/v) | 12.0 - 12.28 |

| 1.5% (w/v) | 12.35 |

| 2.0% (w/v) | 12.40 |

| 2.5% (w/v) | 12.44 |

| 5.0% (w/v) | 11.7 - 12.5 |

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of a salt like this compound at various temperatures by constructing a solubility curve.

Materials:

-

This compound (anhydrous or dodecahydrate)

-

Deionized or distilled water

-

A series of test tubes or vials

-

Analytical balance

-

Pipettes or burettes for accurate volume measurement

-

Heating apparatus (e.g., hot plate with a water bath)

-

Stirring apparatus (e.g., magnetic stirrer and stir bars)

-

Calibrated thermometer or temperature probe

Procedure:

-

Preparation of Solutions:

-

Accurately weigh several different amounts of this compound and transfer each to a separate, labeled test tube.

-

Add a precise volume of deionized water to each test tube (e.g., 5.0 mL). Record the exact mass of salt and volume of water for each sample.

-

-

Dissolution:

-

Place the test tubes in a water bath and begin heating.

-

Stir each solution continuously until all the this compound has completely dissolved.

-

-

Determination of Saturation Temperature:

-

Once the solid is fully dissolved, remove one test tube from the hot water bath.

-

Place a thermometer into the solution and continue to stir gently.

-

Carefully observe the solution as it cools. Record the exact temperature at which the first crystals begin to form. This is the saturation temperature for that specific concentration.

-

It may be necessary to repeat the heating and cooling cycle to obtain a reproducible measurement.

-

-

Data Collection and Analysis:

-

Repeat the process for all prepared samples.

-

Calculate the solubility for each sample in grams of solute per 100 g or 100 mL of solvent.

-

Plot a graph of solubility (y-axis) versus saturation temperature (x-axis) to construct the solubility curve.

-

Protocol for Measuring pH

This protocol describes the standard method for accurately measuring the pH of a this compound solution using a glass-electrode pH meter.

Materials:

-

Calibrated pH meter with a glass combination electrode

-

Standard pH buffer solutions (e.g., pH 4.00, 7.00, and 10.00)

-

This compound solution of known concentration

-

Beakers

-

Deionized or distilled water

-

Stirring rod or magnetic stirrer

Procedure:

-

pH Meter Calibration:

-

Rinse the pH electrode with deionized water and gently blot it dry.

-

Place the electrode in the pH 7.00 buffer solution. Allow the reading to stabilize and adjust the meter to read 7.00.

-

Rinse the electrode again with deionized water.

-

Place the electrode in a second buffer solution that brackets the expected sample pH (e.g., pH 10.00 for an alkaline TSP solution). Allow the reading to stabilize and adjust the meter accordingly.

-

For high accuracy, a third calibration point (e.g., pH 4.00) can be used.

-

-

Sample Preparation and Measurement:

-

Prepare the this compound solution of the desired concentration by dissolving a known mass of TSP in a specific volume of deionized water.

-

Pour the sample into a clean beaker and place the rinsed electrode into the solution.

-

Stir the solution gently to ensure homogeneity and a stable reading.

-

Allow the pH reading to stabilize completely before recording the value.

-

-

Post-Measurement:

-

Rinse the electrode thoroughly with deionized water.

-

Store the electrode according to the manufacturer's instructions, typically in a specified storage solution.

-

Caption: General experimental workflow for determining the solubility and pH of this compound solutions.

References

Trisodium Phosphate as a Source of Phosphate in Biological Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphate is a fundamental ion in numerous biological processes, playing a critical role in cellular signaling, energy metabolism, and the structural integrity of nucleic acids and membranes. In biological research, precise control over phosphate concentration in experimental systems is crucial for understanding its diverse roles. Trisodium phosphate (TSP), a readily available and highly soluble inorganic phosphate salt, presents itself as a potential source for modulating phosphate levels in various biological studies. This technical guide provides an in-depth overview of the considerations, protocols, and implications of using this compound as a phosphate source in cell culture and other biological assays.

Properties and Handling of this compound

This compound (Na₃PO₄) is a strongly alkaline salt. A 1% solution of TSP has a pH of approximately 12.[1] This high alkalinity necessitates careful pH adjustment when preparing solutions for biological experiments to maintain physiological conditions (typically pH 7.2-7.4) and prevent cytotoxicity. TSP is highly soluble in water, making it convenient for preparing concentrated stock solutions.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from studies investigating the effects of modulating phosphate concentration using sources like TSP on various cellular parameters.

Table 1: Cytotoxicity of this compound on MG-63 Human Osteosarcoma Cells [2]

| TSP Concentration (mM) | Cell Proliferation (% of Control after 7 days) | Cell Viability (% after 7 days) |

| 0 | 100 | >85 |

| 1 | ~100 | >85 |

| 3 | ~100 | >85 |

| 5 | ~100 | >85 |

| 7 | ~100 | >85 |

| 10 | <50 | <50 |

| 20 | <30 | <30 |

| 30 | <30 | <30 |

Table 2: Effect of Inorganic Phosphate on Osteogenic Differentiation Markers [3]

| Phosphate Source | Cell Type | Parameter Measured | Result |

| Monosodium Phosphate | Human and Ovine BMSCs | Calcified Matrix Deposition | Higher deposition compared to β-glycerophosphate[3] |

| Monosodium Phosphate | Ovine BMSCs | Alkaline Phosphatase (ALP) Activity | Positive effect on ALP levels[3] |

| β-Glycerophosphate | Human BMSCs | Alkaline Phosphatase (ALP) Activity | Positive trend in ALP levels compared to monosodium phosphate |

| β-Glycerophosphate | Human BMSCs | COL1A1 Gene Expression | Better support for expression compared to monosodium phosphate |

Table 3: Antimicrobial Effects of this compound

| TSP Concentration | Target Organism | Exposure Time | Log Reduction in Viable Count |

| 1.5% (wt/vol) | Salmonella enterica | 1 hour | ~2-log |

| 2.5% (wt/vol) | Salmonella enterica | <20 minutes | 5-6-log |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and pH Adjustment for Cell Culture

This protocol provides a general guideline for preparing a sterile, pH-adjusted TSP stock solution suitable for supplementing cell culture media.

Materials:

-

This compound (anhydrous or hydrated)

-

Nuclease-free water

-

1 M Hydrochloric acid (HCl), sterile

-

0.22 µm sterile filter

-

Sterile conical tubes or bottles

Procedure:

-

Prepare a 1 M TSP Stock Solution:

-

Dissolve the appropriate amount of this compound in nuclease-free water to achieve a final concentration of 1 M. For example, for anhydrous TSP (molar mass: 163.94 g/mol ), dissolve 163.94 g in a final volume of 1 L of water.

-

Stir until completely dissolved.

-

-

pH Adjustment:

-

Crucially, the high pH of the TSP solution must be neutralized before adding it to cell culture media.

-

In a sterile biosafety cabinet, slowly add sterile 1 M HCl to the TSP solution while continuously monitoring the pH with a calibrated and sterile pH probe.

-

Adjust the pH to the desired level, typically 7.4 for most cell culture applications. Be aware that this will generate a significant amount of salt (NaCl).

-

This neutralization step is critical to prevent drastic pH shifts in the final culture medium.

-

-

Sterilization:

-

Sterilize the pH-adjusted TSP stock solution by passing it through a 0.22 µm sterile filter.

-

-

Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to prevent repeated freeze-thaw cycles.

-

Protocol 2: Modulating Phosphate Concentration in Cell Culture Medium

This protocol describes how to use the prepared sterile TSP stock solution to create cell culture media with varying phosphate concentrations.

Materials:

-

Basal cell culture medium (e.g., DMEM, α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sterile, pH-adjusted 1 M TSP stock solution (from Protocol 1)

-

Sterile nuclease-free water

Procedure:

-

Prepare Complete Culture Medium:

-

Prepare the desired volume of complete culture medium by supplementing the basal medium with FBS and antibiotics to the desired final concentrations (e.g., 10% FBS, 1% Penicillin-Streptomycin).

-

-

Calculate and Add TSP:

-

Determine the desired final concentration of added phosphate in your experimental media.

-

Calculate the volume of the 1 M TSP stock solution needed to achieve this concentration. For example, to make 100 mL of medium with an additional 5 mM phosphate, you would add 500 µL of the 1 M stock solution.

-

For the control medium (no added phosphate), add an equivalent volume of sterile nuclease-free water to account for any dilution effects.

-

-

Final Mixing and Use:

-

Gently mix the medium after adding the TSP solution or water.

-

The medium is now ready for use in cell culture experiments.

-

Protocol 3: In Vitro Vascular Calcification Model

This protocol is adapted from methods used to study the effects of high phosphate on vascular smooth muscle cells.

Materials:

-

Vascular Smooth Muscle Cells (VSMCs)

-

Complete growth medium for VSMCs

-

Calcification medium: Complete growth medium supplemented with elevated phosphate using the sterile, pH-adjusted TSP stock solution (final concentrations often range from 2 mM to 5 mM).

-

Alizarin Red S staining solution for assessing mineralization.

Procedure:

-

Cell Seeding:

-

Seed VSMCs in multi-well plates at an appropriate density and allow them to reach confluence in complete growth medium.

-

-

Induction of Calcification:

-

Once confluent, replace the growth medium with the prepared calcification medium.

-

Culture the cells in the calcification medium for a period of 7 to 21 days, changing the medium every 2-3 days.

-

-

Assessment of Calcification:

-

After the incubation period, wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with Alizarin Red S solution to visualize calcium deposits.

-

Quantify mineralization by extracting the Alizarin Red S stain and measuring its absorbance.

-

Mandatory Visualizations

Signaling Pathways

Caption: Phosphate-induced intracellular signaling cascade.

Experimental Workflow

Caption: General workflow for studying the effects of TSP.

Discussion

Advantages of Using this compound

-

High Solubility: TSP's high water solubility facilitates the preparation of concentrated stock solutions.

-

Cost-Effective: It is an inexpensive and readily available reagent.

-

Direct Source of Inorganic Phosphate: Unlike organic phosphate sources such as β-glycerophosphate, TSP directly provides inorganic phosphate (Pi), the biologically active form. This can be advantageous in studies where the enzymatic conversion of an organic source may be a confounding factor.

Disadvantages and Considerations

-

Strong Alkalinity: The primary challenge with using TSP is its high pH, which requires meticulous neutralization before use in biological systems to avoid pH shock and cytotoxicity.

-

Salt Concentration: The neutralization of TSP with an acid (e.g., HCl) will produce a corresponding salt (e.g., NaCl). Researchers must account for this increase in salt concentration in their experimental design, especially when comparing to control groups.

-

Potential for Precipitation: High concentrations of phosphate can lead to the precipitation of calcium phosphate in culture media, which can be cytotoxic and confound experimental results. It is crucial to ensure that the final concentrations of both calcium and phosphate in the medium do not exceed their solubility product.

Comparison with β-Glycerophosphate

β-glycerophosphate is a commonly used organic phosphate source in osteogenic differentiation studies. It is enzymatically cleaved by alkaline phosphatase to release inorganic phosphate. While β-glycerophosphate is less likely to cause abrupt pH changes, the use of an inorganic phosphate source like TSP can provide a more direct and quantifiable way to study the effects of extracellular phosphate. Studies have shown that inorganic phosphate sources can lead to higher calcified matrix deposition compared to β-glycerophosphate.

Conclusion

This compound can be a valuable tool for researchers studying the effects of phosphate on biological systems. Its high solubility and direct provision of inorganic phosphate offer distinct advantages. However, its strong alkalinity necessitates careful and precise pH adjustment to maintain the integrity of the experimental system. By following appropriate protocols and being mindful of the potential challenges, researchers can effectively utilize this compound to modulate phosphate concentrations and gain deeper insights into the multifaceted roles of this essential ion in health and disease.

References

- 1. High pH during this compound Treatment Causes Membrane Damage and Destruction of Salmonella enterica Serovar Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. Osteogenic Differentiation of Human and Ovine Bone Marrow Stromal Cells in response to β-Glycerophosphate and Monosodium Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Trisodium Phosphate for Purity Assessment: A Technical Guide

Introduction: Trisodium Phosphate (TSP), with the chemical formula Na₃PO₄, is a versatile inorganic compound widely utilized in various industries, including as a cleaning agent, food additive, and in drug development as a buffering agent or sequestrant.[1][2] For researchers, scientists, and drug development professionals, ensuring the purity of TSP is paramount, as impurities can significantly impact its efficacy, stability, and safety in final formulations. Commercial grades of TSP can vary in their hydration state and may contain impurities from the manufacturing process.[3] This technical guide provides an in-depth overview of the application of key spectroscopic techniques for the comprehensive purity assessment of this compound.

A Systematic Approach to Purity Assessment

A multi-faceted analytical approach is essential for a thorough evaluation of this compound purity. The process begins with basic physical and chemical tests and proceeds to more sophisticated spectroscopic analyses to confirm identity, quantify the main component, and detect trace impurities. Common impurities can include other sodium phosphates (e.g., disodium phosphate), residual starting materials, heavy metals (such as arsenic, lead, and cadmium), and variations in the degree of hydration.[3][4]

Figure 1: General workflow for the purity assessment of this compound.

Vibrational Spectroscopy: Confirming Identity and Detecting Molecular Impurities

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for confirming the chemical identity of TSP by probing the vibrational modes of the phosphate (PO₄³⁻) anion. These techniques are highly specific and can be used to identify other phosphate species and assess the hydration state.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the sample, providing a unique molecular fingerprint. The phosphate ion exhibits characteristic stretching and bending vibrations. For TSP, the presence of water of hydration will be evident from broad absorption bands in the O-H stretching region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the symmetric stretching vibration of the PO₄³⁻ group, which gives a strong, sharp peak that is useful for identification and quantification. An advantage of Raman spectroscopy is its low interference from water, making it well-suited for analyzing aqueous solutions.

Table 1: Characteristic Vibrational Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

|---|---|---|---|

| ~938 | ν₁ (Symmetric Stretch) of PO₄³⁻ | Raman | |

| ~1017 | ν₃ (Antisymmetric Stretch) of PO₄³⁻ | FT-IR, Raman | |

| ~567 | ν₄ (Bending Mode) of PO₄³⁻ | FT-IR, Raman | |

| ~420 | ν₂ (Bending Mode) of PO₄³⁻ | FT-IR, Raman |

| 2800-3500 | O-H Stretching (Water of Hydration) | FT-IR | |

Experimental Protocol for Vibrational Spectroscopy

-

Sample Preparation:

-

FT-IR (ATR): Place a small amount of the powdered TSP sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure.

-

FT-IR (KBr Pellet): Mix ~1 mg of the TSP sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Raman: Place the powdered TSP sample in a glass vial or NMR tube for analysis. Alternatively, a solution can be prepared in deionized water.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer.

-

Collect the spectrum over the appropriate range (e.g., 4000-400 cm⁻¹ for FT-IR, 1200-200 cm⁻¹ for Raman phosphate fingerprint).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Compare the acquired spectrum to a reference spectrum of high-purity TSP.

-

Identify the characteristic phosphate vibrational modes as listed in Table 1.

-

Look for extraneous peaks that may indicate impurities (e.g., P-O-H bands from disodium phosphate, carbonate peaks from atmospheric CO₂ reaction).

-

UV-Visible Spectroscopy: Quantitative Purity Assay

UV-Visible (UV-Vis) spectroscopy is a robust method for the quantitative determination of phosphate concentration. While direct measurement in the UV range is possible, a more common and highly sensitive approach is the indirect colorimetric "molybdenum blue" method. This method is based on the reaction of orthophosphate with a molybdate reagent in an acidic medium to form a phosphomolybdate complex, which is then reduced to a stable, intensely blue-colored complex. The intensity of the blue color, measured by its absorbance, is directly proportional to the phosphate concentration according to the Beer-Lambert law.

Figure 2: Experimental workflow for the Molybdenum Blue colorimetric assay.

Experimental Protocol for UV-Vis Spectroscopy (Molybdenum Blue Method)

-

Reagent Preparation:

-

Ammonium Molybdate Solution: Dissolve ammonium molybdate in sulfuric acid as per standard methods.

-

Reducing Agent: Prepare a fresh solution of ascorbic acid or another suitable reducing agent like tin(II) chloride.

-

Phosphate Standard Stock Solution: Accurately weigh and dissolve a primary standard, such as potassium dihydrogen phosphate (KH₂PO₄), in deionized water to prepare a stock solution (e.g., 100 mg P/L).

-

-

Calibration Curve:

-

Prepare a series of working standards (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg P/L) by diluting the stock solution.

-

To a fixed volume of each standard, add the molybdate reagent followed by the reducing agent.

-

Allow the blue color to develop for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), typically around 880-890 nm, using a spectrophotometer zeroed with a reagent blank.

-

Plot absorbance versus concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Accurately weigh the TSP sample, dissolve it in deionized water, and dilute it to fall within the concentration range of the calibration curve.

-

Treat the diluted sample solution in the same manner as the standards.

-

Measure its absorbance and determine the phosphate concentration from the calibration curve.

-

-

Purity Calculation:

-

Calculate the concentration of PO₄³⁻ in the original sample.

-

Determine the purity of the TSP by comparing the experimentally determined phosphate content to the theoretical value.

-

Table 2: UV-Vis Molybdenum Blue Method Parameters

| Parameter | Value | Reference |

|---|---|---|

| Wavelength (λmax) | 880 - 890 nm | |

| Typical Concentration Range | 0.1 - 2.0 mg P/L | |

| Common Reducing Agent | Ascorbic Acid |

| Color | Molybdenum Blue | |

Atomic Spectroscopy: Quantifying Elemental Impurities

Heavy metals are critical impurities that must be controlled, especially in materials intended for pharmaceutical use. Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the primary techniques for quantifying trace and ultra-trace levels of elemental impurities. These methods are highly sensitive and specific for individual elements. Regulatory bodies often specify limits for heavy metals like arsenic (As), lead (Pb), cadmium (Cd), and mercury (Hg).

Figure 3: Logical flow for integrating spectroscopic data for a final purity assessment.

Experimental Protocol for AAS / ICP-OES

-

Sample Preparation (Digestion):

-

Accurately weigh the TSP sample (e.g., 0.5-1.0 g) into a digestion vessel.

-

Carefully add a strong acid, typically high-purity nitric acid (HNO₃), or a mixture of acids (e.g., aqua regia).

-

Digest the sample using a microwave digestion system or a hot plate until the sample is completely dissolved and the solution is clear.

-

Quantitatively transfer the digestate to a volumetric flask and dilute to a known volume with deionized water.

-

-

Instrument Calibration:

-

Prepare a series of multi-element or single-element calibration standards from certified stock solutions. The concentration of these standards should bracket the expected concentration of the elements in the sample.

-

Prepare a calibration blank using the same acid matrix as the samples.

-

Generate a calibration curve for each element of interest.

-

-

Sample Measurement:

-

Introduce the prepared sample solution into the AAS or ICP-OES instrument.

-

Measure the absorbance (AAS) or emission intensity (ICP-OES) at the specific wavelengths for the target elements.

-

-

Data Analysis:

-

Use the calibration curve to determine the concentration of each heavy metal in the digested solution.

-

Calculate the concentration of each impurity in the original solid TSP sample, typically expressed in parts per million (ppm) or mg/kg.

-

Table 3: Summary of Spectroscopic Techniques for TSP Purity Analysis

| Technique | Purpose | Information Obtained | Key Advantages |

|---|---|---|---|

| FT-IR | Identification & Qualitative Purity | Molecular fingerprint, functional groups, hydration state | Fast, widely available |

| Raman | Identification & Qualitative Purity | Molecular fingerprint, symmetric vibrations | Minimal sample prep, low water interference |

| UV-Vis | Quantitative Assay | Concentration of phosphate | High sensitivity (colorimetric), robust, cost-effective |

| AAS / ICP-OES | Trace Impurity Analysis | Concentration of specific elemental impurities | Very high sensitivity and specificity for metals |

Conclusion

A comprehensive purity assessment of this compound requires the strategic application of multiple spectroscopic techniques. Vibrational spectroscopy (FT-IR and Raman) serves as an excellent tool for unambiguous identification and detection of molecular impurities. UV-Visible spectroscopy, particularly through the molybdenum blue method, provides a reliable and sensitive quantitative assay of the phosphate content. Finally, Atomic Spectroscopy (AAS and ICP-OES) is indispensable for quantifying trace heavy metal impurities to ensure compliance with safety and regulatory standards. By integrating the data from these methods, researchers and drug development professionals can establish a complete and accurate purity profile of their this compound material, ensuring its quality and suitability for its intended application.

References

Thermal Decomposition Properties of Trisodium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trisodium phosphate (Na₃PO₄), a versatile inorganic compound, finds applications across various scientific and industrial domains. Its thermal stability and decomposition characteristics are critical parameters for its use in high-temperature processes, formulation development, and as a chemical reagent. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, detailing its dehydration and decomposition pathways, and presenting generalized experimental protocols for its characterization.

Introduction

This compound is a sodium salt of phosphoric acid, available in both anhydrous (Na₃PO₄) and hydrated forms, most commonly as the dodecahydrate (Na₃PO₄·12H₂O). The thermal behavior of these forms differs significantly, with the hydrated salt undergoing stepwise dehydration before the decomposition of the anhydrous salt at higher temperatures. Understanding these transitions is crucial for applications in ceramics, metallurgy, and as a component in various formulations.

Thermal Decomposition of this compound Dodecahydrate

This compound dodecahydrate undergoes a multi-step decomposition process, primarily involving the loss of its water of crystallization, followed by the decomposition of the anhydrous salt at elevated temperatures.

Dehydration Stages

The dehydration of this compound dodecahydrate is a stepwise process, with the removal of water molecules occurring at distinct temperature ranges. While the exact temperatures can vary slightly based on experimental conditions such as heating rate and atmospheric pressure, the general pathway is as follows:

-

Initial Water Loss: Upon heating, the dodecahydrate begins to lose its water of crystallization. The initial decomposition starts around 73.4°C, which is the melting point of the dodecahydrate.

-